2,3-dichloro-1-oxidopyrazin-1-ium
Overview
Description
2,3-dichloro-1-oxidopyrazin-1-ium is a chemical compound with the molecular formula C4H2Cl2N2O and a molecular weight of 164.98 g/mol . It is known for its unique structure, which includes two chlorine atoms and an oxidized pyrazine ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,3-dichloro-1-oxidopyrazin-1-ium typically involves the chlorination of pyrazine derivatives followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 3 positions. The resulting dichloropyrazine is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-dichloro-1-oxidopyrazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more complex oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized pyrazine ring back to its reduced form, often using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-dichloro-1-oxidopyrazin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Ongoing research aims to explore its efficacy and safety in various medical applications.
Industry: In industrial settings, the compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-1-oxidopyrazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxidized pyrazine ring can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the chlorine atoms may facilitate binding to specific protein targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,3-dichloro-1-oxidopyrazin-1-ium can be compared with other similar compounds, such as:
2,3-dichloropyrazine: Lacks the oxidized pyrazine ring, making it less reactive in redox reactions.
2,3-dichloro-1,4-dioxopyrazine: Contains an additional oxygen atom, leading to different chemical and biological properties.
2,3-dibromo-1-oxidopyrazin-1-ium:
The uniqueness of this compound lies in its specific combination of chlorine and oxidized pyrazine functionalities, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dichloro-1-oxidopyrazin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-4(6)8(9)2-1-7-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKCUWERCZEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C(=N1)Cl)Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495073 | |
Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61689-43-8 | |
Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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